N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide
Description
N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonamide group, and a propanamide moiety
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-10(12(16)13(2)3)15-8-6-11(7-9-15)14(4)19(5,17)18/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTJIBCSIMYZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)N1CCC(CC1)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Propanamide Moiety: The final step involves the acylation of the piperidine-sulfonamide intermediate with a suitable acylating agent to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular uptake.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials.
Chemical Research: The compound is utilized in studies involving reaction mechanisms, structure-activity relationships, and synthetic methodologies.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]acetamide
- N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]butanamide
- N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]pentanamide
Uniqueness
N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide is unique due to its specific structural features, such as the combination of a piperidine ring with a sulfonamide group and a propanamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
